molecular formula C22H30O2S B027186 2,2'-Thiobis(6-tert-butyl-p-cresol) CAS No. 90-66-4

2,2'-Thiobis(6-tert-butyl-p-cresol)

Cat. No. B027186
CAS RN: 90-66-4
M. Wt: 358.5 g/mol
InChI Key: MQWCQFCZUNBTCM-UHFFFAOYSA-N
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Description

2,2'-Thiobis(6-tert-butyl-p-cresol) , a well-known antioxidant, is widely utilized in various industrial applications, particularly in the rubber and plastics industries, due to its effectiveness in preventing the oxidation of polymers. This compound plays a crucial role in stabilizing polyethylene and polyolefin packaging materials for foodstuffs, showcasing its importance beyond mere industrial applications to significant contributions in preserving the quality and safety of food products (National Toxicology Program, 1994).

Synthesis Analysis

The synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) and its derivatives involves complex reactions and processes. A notable method includes the reaction of p-cresol with isobutylene, utilizing concentrated sulfuric acid as a catalyst, followed by careful purification steps to achieve the desired antioxidant properties of the compound. This method underscores the chemical ingenuity and meticulous procedures required to synthesize this antioxidant (Shipp, Data, & Christian, 1973).

Molecular Structure Analysis

X-ray diffraction investigations have shed light on the molecular structure of 2,2'-Thiobis(6-tert-butyl-p-cresol) , revealing its crystallization in the monoclinic system with specific unit cell parameters. This analysis highlights the intricacies of its molecular architecture and provides a foundation for understanding its chemical behavior and properties (Lasocha, Grzywa, & Lasocha, 2005).

Scientific Research Applications

  • Metabolism in Rabbits : This compound has been used in studies focusing on rabbit metabolism and its metabolites. The research by Aoki (1962) in the Chemical & Pharmaceutical Bulletin discussed the metabolism of 2,6-di-tert-butyl-p-cresol in rabbits, particularly focusing on the isolation of a metabolite (Aoki, 1962).

  • Radiochemical Purity and Specific Activity : Another study by Shipp, Data, and Christian (1973) in the Journal of Labelled Compounds and Radiopharmaceuticals explored its use for its radiochemical purity and specific activity in scientific research. Their work involved the synthesis and purification of 2,6-di-tert-buytl-p-cresol-−14C6 (Shipp, Data, & Christian, 1973).

  • Antioxidative Effect on Vitamin A : Akagi and Aoki (1962) studied its antioxidative effect on vitamin A, as published in the Chemical & Pharmaceutical Bulletin. Their research, "Studies on food additives. VIII. Metabolism of alpha-hydroxy-2,6-di-tert-butyl-p-cresol," focused on the isolation of metabolites (Akagi & Aoki, 1962).

  • Hydroperoxide Decomposer in Polymer Degradation : Son et al. (1983), in their study published in Polymer Degradation and Stability, identified 2,2′-thiobis(4,6-di-tert-butylphenol) as an effective hydroperoxide decomposer, particularly in accelerating the decomposition of tert-butyl hydroperoxide at temperatures between 65 and 100°C. This has implications in the field of polymer degradation and stability (Son, Rotschová, Prusíková, & Pospíšil, 1983).

  • Catalysis in Organic Chemistry : Arnold et al. (2002) discussed the use of 2,2′-Thiobis(3,6-di-tert-butylnaphth-2-ol) and its derivatives as highly selective catalysts for diol desymmetrisation in their study published in the Journal of Organometallic Chemistry. This highlights its role in catalysis within organic chemistry (Arnold, Natrajan, Hall, Bird, & Wilson, 2002).

properties

IUPAC Name

2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2S/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWCQFCZUNBTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059012
Record name 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol
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Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Thiobis(6-tert-butyl-p-cresol)

CAS RN

90-66-4
Record name 2,2′-Thiobis(4-methyl-6-tert-butylphenol)
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Record name 2,2'-Thiobis(4-methyl-6-tert-butylphenol)
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Record name Phenol, 2,2'-thiobis[6-(1,1-dimethylethyl)-4-methyl-
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Record name 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol
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Record name 6,6'-di-tert-butyl-2,2'-thiodi-p-cresol
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Record name 2,2'-THIOBIS(6-TERT-BUTYL-P-CRESOL)
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Synthesis routes and methods I

Procedure details

Preferably, the ligand is (3-tert-butyl-2-ethoxy-5-methylphenyl)(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfide, (3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-methoxy-5-methylphenyl)sulfide, (3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-n-propoxy-5-methylphenyl)sulfide, (3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-5-methyl-2-trimethylsiloxyphenyl)sulfide or (3,5-di-tert-butyl-2-hydroxyphenyl)(2,6-dimethylphenyl) sulfide. The most preferred ligand is (3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-methoxy-5-methylphenyl)sulfide.
Name
(3-tert-butyl-2-ethoxy-5-methylphenyl)(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-methoxy-5-methylphenyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-n-propoxy-5-methylphenyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-5-methyl-2-trimethylsiloxyphenyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-methoxy-5-methylphenyl)sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCOc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cc(Sc2cc(C)cc(C(C)(C)C)c2O[Si](C)(C)C)c(O)c(C(C)(C)C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2'-Thiobis(6-tert-butyl-p-cresol)
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Reactant of Route 4
2,2'-Thiobis(6-tert-butyl-p-cresol)
Reactant of Route 5
2,2'-Thiobis(6-tert-butyl-p-cresol)
Reactant of Route 6
2,2'-Thiobis(6-tert-butyl-p-cresol)

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